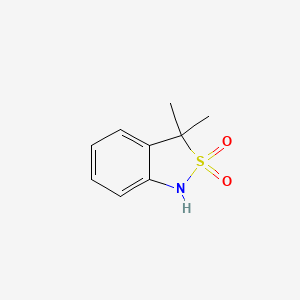

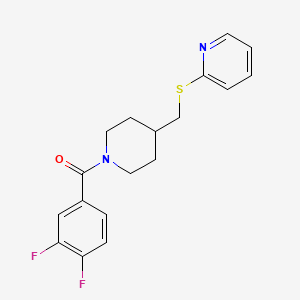

![molecular formula C6H12ClNO B2635170 (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride CAS No. 2230913-66-1](/img/structure/B2635170.png)

(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride” is a chemical compound with the empirical formula C5H9NO · HCl . Its molecular weight is 135.59 . The IUPAC name for this compound is "(1S,2S,4S)-7-azabicyclo [2.2.1]heptan-2-ol hydrochloride" .

Synthesis Analysis

The synthesis of similar bicyclic structures often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . An organocatalytic formal [4 + 2] cycloaddition reaction has been developed for the synthesis of bicyclo [2.2.1]heptane-1-carboxylates .Physical And Chemical Properties Analysis

“(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride” has an assay of 96% optical activity . Its melting point is between 155-158 °C .Applications De Recherche Scientifique

- Researchers have employed (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives as organocatalysts in the enantioselective Biginelli reaction. This reaction yields 3,4-dihydropyrimidin-2(1H)-one (DHPM), a heterocycle with significant biological activity. The catalysts effectively promote the reaction between ethyl acetoacetate, aromatic aldehydes, and urea, resulting in DHPMs with moderate enantioselectivities .

- (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is involved in MCRs, where three or more reagents combine in a single step to form a product. The Biginelli reaction itself is an example of an MCR, providing a convenient route to DHPMs .

- DHPMs derived from (1S,4S)-2,5-diazabicyclo[2.2.1]heptane exhibit diverse biological activities. These compounds have been explored as antihypertensive, antiviral, antibacterial, and anticancer agents .

- The chiral nature of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane makes it valuable in asymmetric synthesis. Researchers have used these catalysts to control the stereochemistry of various reactions .

- Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been synthesized through an epimerization-lactamization cascade reaction. These compounds hold potential for further exploration .

- Scientists continue to investigate novel synthetic strategies involving (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Their unique structure and reactivity offer exciting possibilities for designing efficient chemical processes .

Asymmetric Organocatalysis in the Biginelli Reaction

Multicomponent Reactions (MCRs)

Biologically Active Heterocycles

Chiral Catalysts for Asymmetric Synthesis

Epimerization-Lactamization Cascade Reactions

Exploring New Synthetic Strategies

Propriétés

IUPAC Name |

(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H/t4-,5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTVSQCTGHUTOO-WLUDYRNVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CN2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C[C@H]([C@@H]1CN2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2635092.png)

![[3-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B2635098.png)

![2-Cyclopropyl-5-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2635099.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635107.png)